molecular formula C6H7N3O2 B13954494 5-Amino-3-ethoxyisoxazole-4-carbonitrile

5-Amino-3-ethoxyisoxazole-4-carbonitrile

Cat. No.: B13954494
M. Wt: 153.14 g/mol
InChI Key: JZRYLVBLEWEELK-UHFFFAOYSA-N
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Description

5-Amino-3-ethoxyisoxazole-4-carbonitrile: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-ethoxyisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethoxyacetonitrile with hydroxylamine to form an intermediate, which then undergoes cyclization to yield the desired isoxazole .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-ethoxyisoxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Amino-3-ethoxyisoxazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Isoxazole derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals. Isoxazole derivatives are known for their therapeutic properties, such as anti-inflammatory and analgesic effects .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The exact mechanism of action of 5-Amino-3-ethoxyisoxazole-4-carbonitrile depends on its specific application. Generally, isoxazole derivatives exert their effects by interacting with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes .

Comparison with Similar Compounds

Uniqueness: 5-Amino-3-ethoxyisoxazole-4-carbonitrile is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

5-amino-3-ethoxy-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C6H7N3O2/c1-2-10-6-4(3-7)5(8)11-9-6/h2,8H2,1H3

InChI Key

JZRYLVBLEWEELK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC(=C1C#N)N

Origin of Product

United States

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